Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
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Overview
Description
PROP-2-EN-1-YL 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, thiophene, and carbamoyl
Preparation Methods
The synthesis of PROP-2-EN-1-YL 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the core dihydropyridine structure, followed by the introduction of the thiophene and cyano groups. The final steps involve the addition of the prop-2-en-1-yl and carbamoyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions including:
Oxidation: The presence of the dihydropyridine ring makes it susceptible to oxidation reactions.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The chloro and thiophene groups can participate in substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PROP-2-EN-1-YL 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano and carbamoyl groups may interact with enzymes or receptors, leading to a biological response. The thiophene and dihydropyridine rings can also play a role in its activity by stabilizing the compound and facilitating its binding to targets.
Comparison with Similar Compounds
Similar compounds to PROP-2-EN-1-YL 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE include:
- 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of functional groups in PROP-2-EN-1-YL 6-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE makes it distinct and valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C24H22ClN3O3S2 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
prop-2-enyl 6-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C24H22ClN3O3S2/c1-4-10-31-24(30)21-15(3)27-23(16(12-26)22(21)19-9-6-11-32-19)33-13-20(29)28-18-8-5-7-17(25)14(18)2/h4-9,11,22,27H,1,10,13H2,2-3H3,(H,28,29) |
InChI Key |
WPMGMGBVEJWEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CS3)C#N |
Origin of Product |
United States |
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